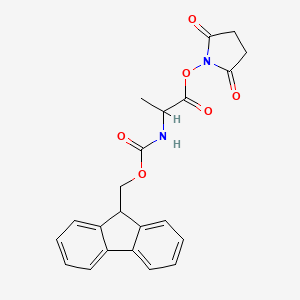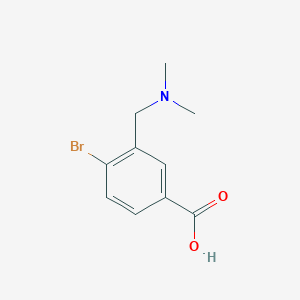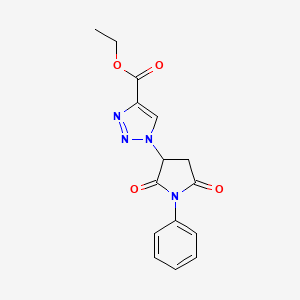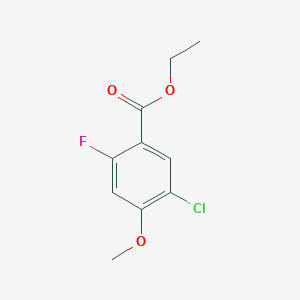
Fmoc-L-alanine succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-alanine succinimidyl ester: is a derivative of L-alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is activated by the succinimidyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-L-alanine succinimidyl ester typically involves the reaction of Fmoc-protected L-alanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
- Fmoc-L-alanine is dissolved in a suitable solvent like dichloromethane.
- N-hydroxysuccinimide and dicyclohexylcarbodiimide are added to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is purified by recrystallization or chromatography .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using automated systems for precise control of reaction parameters and employing green chemistry principles to reduce waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: : Fmoc-L-alanine succinimidyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like primary or secondary amines in solvents such as DMF or dichloromethane.
Deprotection: Piperidine in DMF, typically at a concentration of 20%.
Major Products
Substitution: Formation of Fmoc-protected peptides or amino acid derivatives.
Deprotection: Free amino acids or peptides with exposed amino groups.
Applications De Recherche Scientifique
Chemistry: : Fmoc-L-alanine succinimidyl ester is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and activation of amino acids, facilitating the stepwise assembly of complex peptide sequences .
Biology: : In biological research, this compound is used to create peptide-based probes and inhibitors that can interact with specific proteins or enzymes. These tools are valuable for studying protein function and interactions .
Medicine: : this compound is employed in the development of peptide-based therapeutics. These peptides can act as drugs or drug delivery systems, targeting specific cells or tissues in the body .
Industry: : In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. Its stability and reactivity make it an essential reagent in the production of high-purity peptides .
Mécanisme D'action
The mechanism of action of Fmoc-L-alanine succinimidyl ester involves the activation of the carboxyl group of L-alanine by the succinimidyl ester, making it highly reactive towards nucleophiles. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the free amino group for further reactions. This allows for the selective formation of peptide bonds and the stepwise assembly of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-L-glycine succinimidyl ester
- Fmoc-L-valine succinimidyl ester
- Fmoc-L-lysine succinimidyl ester
Comparison: : Fmoc-L-alanine succinimidyl ester is unique due to its specific reactivity and stability. Compared to other Fmoc-protected amino acid succinimidyl esters, it offers a balance of reactivity and ease of handling, making it suitable for a wide range of peptide synthesis applications. Its smaller side chain compared to valine or lysine derivatives allows for less steric hindrance during reactions, facilitating the synthesis of complex peptides .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMNXOJLBTQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B12498070.png)

![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)

![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)

![(S)-2-[2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B12498139.png)
![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
